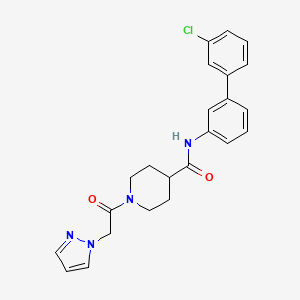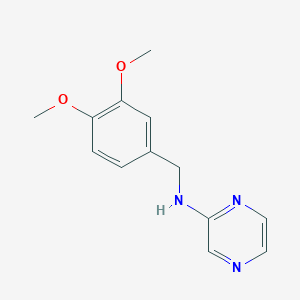![molecular formula C23H32N2O3 B5171495 2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol is a chemical compound that belongs to the class of phenol derivatives. It is also known as HPP-10 and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of HPP-10 is not fully understood. However, it has been found to modulate the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
HPP-10 has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been found to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPP-10 is its potential therapeutic applications in various diseases. It has also been found to exhibit low toxicity and good bioavailability. However, one of the limitations of HPP-10 is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of HPP-10. One of the directions is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study its mechanism of action in more detail, which can help in the development of more effective drugs based on this compound. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water can also be explored.
Conclusion:
In conclusion, 2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol is a chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol involves the reaction of 2-methoxyphenol with 3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinecarboxaldehyde in the presence of a reducing agent. The reaction yields the desired compound, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
HPP-10 has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-28-22-10-9-20(23(27)16-22)17-24-13-14-25(21(18-24)11-15-26)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,16,21,26-27H,5,8,11-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLSGTPPMWYOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl}-5-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)

![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)